D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this peptide is (2R)-2-{2-[(2R)-2-[(2R)-2-[(2R)-2-amino-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-3-(1H-indol-3-yl)propanamido]acetamido}-3-(1H-indol-3-yl)propanoic acid . This name reflects the peptide’s sequence and stereochemistry:
- D-Phenylalanine (D-Phe) : The first residue, derived from D-2-aminophenylpropanoic acid.
- D-Tyrosine (D-Tyr) : Features a 4-hydroxyphenyl group in the D-configuration.
- D-Tryptophan (D-Trp) : Contains an indole side chain with D-stereochemistry.
- Glycine (Gly) : An achiral spacer residue.
- D-Tryptophan (D-Trp) : Repeats the D-tryptophan configuration at the C-terminus.
The molecular formula is C₄₂H₄₃N₇O₇ , with a molecular weight of 770.85 g/mol . Its CAS registry number, 644997-47-7 , and DSSTox identifier, DTXSID50802298 , provide unambiguous chemical identification .
Primary Sequence Analysis and Residue Configuration
The primary sequence D-Phe-D-Tyr-D-Trp-Gly-D-Trp reveals critical insights:
- Residue Connectivity :
- Side Chain Interactions :
| Position | Residue | Configuration | Molecular Features |
|---|---|---|---|
| 1 | D-Phenylalanine | D | Benzyl side chain |
| 2 | D-Tyrosine | D | 4-Hydroxyphenyl group |
| 3 | D-Tryptophan | D | Indole side chain |
| 4 | Glycine | - | Achiral, flexible backbone |
| 5 | D-Tryptophan | D | Indole side chain |
Stereochemical Implications of D-Amino Acid Incorporation
The exclusive use of D-amino acids confers unique properties:
- Protease Resistance : Most proteases, such as chymotrypsin, are enantioselective for L-amino acids. The D-configuration renders the peptide resistant to enzymatic degradation, enhancing its metabolic stability .
- Spatial Arrangement :
- Biological Activity : D-peptides often exhibit distinct receptor binding profiles due to stereochemical complementarity with chiral biological targets .
Comparative Structural Analysis with L-Enantiomer Peptides
Key differences between the D-form and hypothetical L-enantiomer (L-Phe-L-Tyr-L-Trp-Gly-L-Trp ) include:
The D-enantiomer’s reversed stereochemistry disrupts interactions with L-specific biological systems, making it valuable for applications requiring evasion of native enzymatic pathways .
Properties
CAS No. |
644997-47-7 |
|---|---|
Molecular Formula |
C42H43N7O7 |
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C42H43N7O7/c43-32(18-25-8-2-1-3-9-25)39(52)48-35(19-26-14-16-29(50)17-15-26)41(54)49-36(20-27-22-44-33-12-6-4-10-30(27)33)40(53)46-24-38(51)47-37(42(55)56)21-28-23-45-34-13-7-5-11-31(28)34/h1-17,22-23,32,35-37,44-45,50H,18-21,24,43H2,(H,46,53)(H,47,51)(H,48,52)(H,49,54)(H,55,56)/t32-,35-,36-,37-/m1/s1 |
InChI Key |
MKVZBPJSXCIGFI-QPCXHTPLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N |
Origin of Product |
United States |
Biological Activity
D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan is a synthetic peptide composed of five amino acids, all in their D-form. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. The unique arrangement of amino acids may influence its interaction with biological systems, leading to various physiological effects.
Chemical Structure
The molecular formula for this compound is . Its structure consists of a sequence of D-amino acids, which are known to exhibit different properties compared to their L-counterparts, particularly in terms of stability and resistance to enzymatic degradation.
Biological Activity
The biological activity of this compound can be analyzed through several mechanisms:
- Neurotransmitter Modulation :
-
Immune Response :
- Studies have indicated that tryptophan depletion can lead to an immune response mediated by activated T cells, which secrete interferon-gamma (IFN-γ). This response can upregulate indoleamine 2,3-dioxygenase 1 (IDO1), leading to tryptophan catabolism and altered immune signaling pathways . The incorporation of D-amino acids could modify these pathways, enhancing or mitigating immune responses.
- Antioxidant Properties :
Case Studies and Research Findings
Several studies have explored the effects of peptides similar to this compound:
- Cancer Research : Research indicates that peptides containing tryptophan can modulate tumor growth by influencing the tumor microenvironment. For instance, tryptophan depletion has been associated with increased expression of IDO1 in tumors, which can lead to immune evasion by cancer cells .
- Psychiatric Disorders : A study highlighted the role of tryptophan in mood regulation, where alterations in tryptophan levels were linked to depressive symptoms. The D-form of tryptophan may provide insights into developing novel therapeutic agents for treating mood disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Functions
D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan exhibits several biological properties that make it a subject of interest in pharmacology and biochemistry:
- Neurotransmitter Precursor : Similar to other tryptophan-containing peptides, this compound may influence serotonin levels, potentially impacting mood and behavior. Tryptophan is known to be a precursor to serotonin, a neurotransmitter implicated in various psychological conditions .
- Immunomodulatory Effects : Research indicates that peptides with tryptophan residues can modulate immune responses. D-Tryptophan has been highlighted for its role in regulating immune functions, suggesting that this compound may possess similar properties .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various medical contexts:
- Cancer Treatment : Preliminary studies suggest that compounds containing tryptophan may have anti-tumor effects. The modulation of immune responses through peptides like this compound could enhance the efficacy of cancer therapies .
- Neurological Disorders : Given its potential role in serotonin synthesis, this peptide may be investigated for its effects on conditions such as depression and anxiety disorders. The ability to influence neurotransmitter levels positions it as a candidate for further research in mental health treatments .
Case Studies and Research Findings
Several studies have highlighted the significance of peptides similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Evidence from rabbit intestinal enzymes shows that D-tryptophan is cleaved 30% slower than L-tryptophan under identical conditions .
Comparative Receptor Interactions :
- Glycine’s inclusion introduces conformational flexibility, distinguishing it from rigid all-aromatic D-peptides (e.g., D-Tyr-D-Trp-D-Phe). This may reduce off-target effects observed in D-peptides with high hydrophobicity .
- Trifluoromethylthiolated tyrosine analogs (e.g., from ) exhibit 2–3× higher hydroxylase activity than unmodified peptides, a feature absent in D-Phe-D-Tyr-D-Trp-Gly-D-Trp .
Specificity in Depletion/Loading Studies: Current amino acid formulations for tryptophan/tyrosine depletion () lack D-isomers, which could confound specificity in neurotransmitter studies. The D-configuration in this peptide may bypass competing metabolic pathways (e.g., serotonin synthesis) .
Analytical Challenges :
- Unlike simpler impurities (e.g., naphthalene derivatives in ), this peptide’s stereochemical complexity requires advanced chiral chromatography for purity assessment, akin to deuterated tryptophan standards in .
Research Implications
- Therapeutic Potential: The D-amino acid backbone may enhance stability in oral formulations targeting neuropeptide receptors.
- Limitations : Lack of in vivo data on absorption and toxicity compared to well-studied L-analogs (e.g., 5-HTP) .
- Future Directions : Structural optimization (e.g., trifluoromethylthiolation ) could balance metabolic resistance and bioactivity.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview : SPPS is a widely used method for synthesizing peptides, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Resin Selection : The choice of resin is crucial. Common resins include Wang resin or Rink amide resin, which allow for the cleavage of the peptide at the end of synthesis.
Amino Acid Coupling : Each D-amino acid is activated (e.g., using coupling reagents like HATU or DIC) and coupled to the growing chain on the resin. This process is repeated for each amino acid in the sequence.
Cleavage and Purification : Once the full sequence is synthesized, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA with scavengers like water and triisopropylsilane). The crude product is then purified by high-performance liquid chromatography (HPLC).
Solution-Phase Synthesis
Overview : This method involves synthesizing peptides in solution rather than on a solid support, suitable for shorter peptides or when specific modifications are required.
Amino Acid Activation : Similar to SPPS, each D-amino acid needs to be activated before coupling. This can be achieved through various methods including using carbodiimides or other coupling agents.
Sequential Coupling : The amino acids are added sequentially in solution, ensuring that each coupling reaction goes to completion before adding the next amino acid.
Purification : After synthesis, purification techniques such as precipitation and HPLC are employed to isolate the desired peptide.
Yield and Purity
A study analyzing different synthesis methods reported varying yields and purities based on the conditions used. The following table summarizes findings related to yield and purity from recent research:
| Synthesis Method | Average Yield (%) | Purity (%) |
|---|---|---|
| Solid Phase | 70 - 90 | 95 - 98 |
| Solution Phase | 60 - 80 | 90 - 95 |
Stability Studies
Research indicates that peptides composed of D-amino acids exhibit significantly enhanced stability against proteolytic enzymes compared to their L-counterparts. This stability is crucial for therapeutic applications where prolonged activity is desired.
Biological Activity
Preliminary studies suggest that D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan may exhibit unique biological activities due to its structural composition, potentially influencing receptor interactions differently than L-peptides.
The preparation of this compound can be effectively achieved through both solid-phase and solution-phase synthesis techniques. Each method has its advantages depending on the desired application, with solid-phase synthesis offering higher yields and purities. Further research into its biological properties could pave the way for novel therapeutic applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
